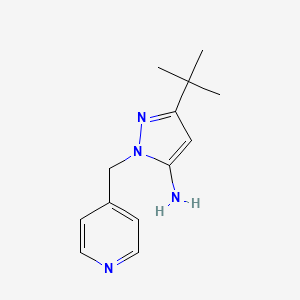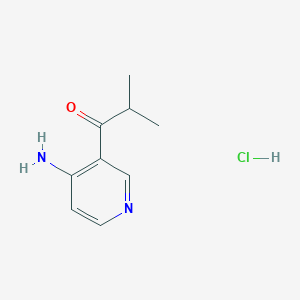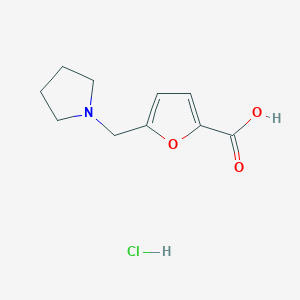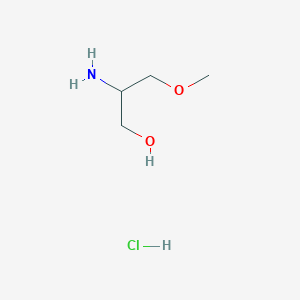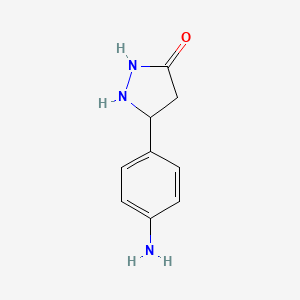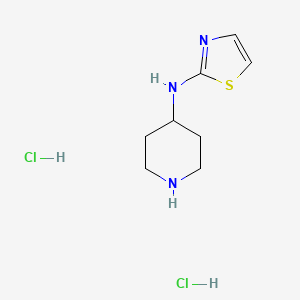
N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1803592-20-2 . It has a molecular weight of 256.2 and its IUPAC name is N-(piperidin-4-yl)thiazol-2-amine dihydrochloride . The compound is a solid in physical form .
Molecular Structure Analysis
The InChI code for “N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is 1S/C8H13N3S.2ClH/c1-3-9-4-2-7(1)11-8-10-5-6-12-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is a solid . It has a molecular weight of 256.2 . The compound’s IUPAC name is N-(piperidin-4-yl)thiazol-2-amine dihydrochloride . The InChI code for the compound is 1S/C8H13N3S.2ClH/c1-3-9-4-2-7(1)11-8-10-5-6-12-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H .科学的研究の応用
Antimicrobial Activity
N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride: has been studied for its potential as an antimicrobial agent. The thiazole moiety is known to possess significant antimicrobial properties, which can be harnessed in the development of new therapeutic agents . This compound could be a precursor in synthesizing drugs targeting resistant bacterial strains.
Antifungal Applications
Similar to its antimicrobial properties, this compound also shows promise in antifungal applications. The thiazole ring is a common feature in many antifungal agents, and modifications to this core structure can lead to the development of potent antifungal drugs .
Antitumor and Cytotoxic Effects
Thiazole derivatives, including N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride , have been explored for their antitumor and cytotoxic activities. They have shown efficacy against various human tumor cell lines, making them candidates for anticancer drug development .
Anti-Inflammatory Properties
The anti-inflammatory potential of thiazole compounds is well-documented. As such, N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could be utilized in the synthesis of new anti-inflammatory medications, potentially with fewer side effects than current treatments .
Neuroprotective Effects
Thiazoles are known to exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Research into N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride may uncover new pathways for the development of drugs to protect neural tissue .
COX Inhibition
Research has indicated that thiazole derivatives can act as COX inhibitors, which are important in the treatment of pain and inflammationN-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could contribute to the creation of new COX inhibitors with improved efficacy and safety profiles .
Antiviral Properties
The thiazole ring is present in several antiviral drugs, suggesting that N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride might be used in antiviral drug discovery. Its potential applications could include treatments for HIV or other viral infections .
Chemical Synthesis and Catalysis
Beyond biomedical applications, this compound can also play a role in chemical synthesis and catalysis. Its structure could be integral in the development of new catalysts or synthetic pathways for producing complex molecules .
Safety And Hazards
特性
IUPAC Name |
N-piperidin-4-yl-1,3-thiazol-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.2ClH/c1-3-9-4-2-7(1)11-8-10-5-6-12-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGABIESFZJSTMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CS2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride](/img/structure/B1379358.png)
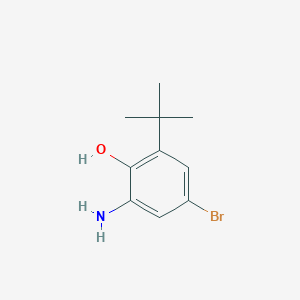
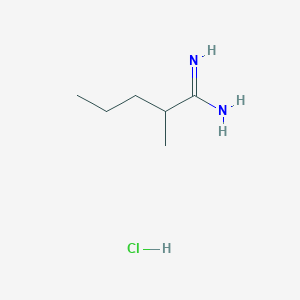
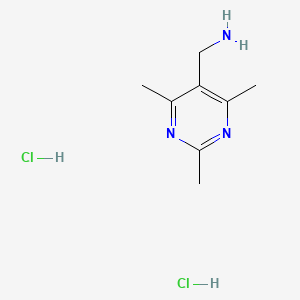

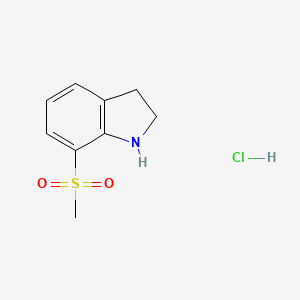
![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)
